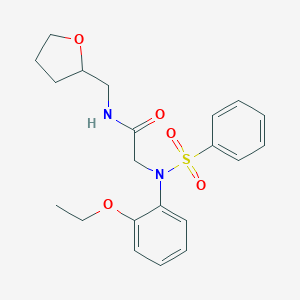![molecular formula C23H21N3O2S B298933 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B298933.png)
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, also known as DMNQ, is a chemical compound that has been widely studied for its potential applications in scientific research. DMNQ belongs to the family of quinone compounds, which are known to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is not fully understood, but it is believed to involve the generation of ROS. 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione undergoes redox cycling, which leads to the production of superoxide anions and hydrogen peroxide. These ROS can then react with cellular components, such as DNA, proteins, and lipids, leading to oxidative damage. 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to inhibit the activity of certain enzymes, such as NADPH oxidase, which can contribute to its antioxidant activity.
Biochemical and Physiological Effects
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which may contribute to its potential anticancer activity. 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been shown to protect against oxidative stress by increasing the activity of antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a long shelf life. It can be used to generate ROS in cells, which can be useful in studying the effects of oxidative stress. However, 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione also has some limitations. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the generation of ROS by 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be non-specific, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine its efficacy in different types of cancer and to identify the mechanisms underlying its anticancer activity. Another area of interest is its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Finally, there is a need for further studies to better understand the mechanism of action of 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione and to identify ways to improve its specificity and reduce its toxicity.
Synthesemethoden
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrole-3-carboxaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting compound is then oxidized using potassium permanganate to yield 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione. Other methods involve the use of different starting materials and reagents, but the overall process is similar.
Wissenschaftliche Forschungsanwendungen
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has also been used as a redox cycling agent in various studies, where it is used to generate reactive oxygen species (ROS) in cells. This can be useful in studying the effects of oxidative stress on cells and tissues.
Eigenschaften
Produktname |
5-{[2,5-dimethyl-1-(naphthalen-2-yl)-1H-pyrrol-3-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
|---|---|
Molekularformel |
C23H21N3O2S |
Molekulargewicht |
403.5 g/mol |
IUPAC-Name |
5-[(2,5-dimethyl-1-naphthalen-2-ylpyrrol-3-yl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H21N3O2S/c1-14-11-18(13-20-21(27)24(3)23(29)25(4)22(20)28)15(2)26(14)19-10-9-16-7-5-6-8-17(16)12-19/h5-13H,1-4H3 |
InChI-Schlüssel |
BXLPIOFHCIVFLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC3=CC=CC=C3C=C2)C)C=C4C(=O)N(C(=S)N(C4=O)C)C |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC3=CC=CC=C3C=C2)C)C=C4C(=O)N(C(=S)N(C4=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-bromobenzyl)sulfanyl]-N'-[(5-{4-nitrophenyl}-2-furyl)methylene]acetohydrazide](/img/structure/B298851.png)

![N-(2-methoxyphenyl)-2-{4-[2-(3-pyridinylcarbonyl)carbohydrazonoyl]phenoxy}acetamide](/img/structure/B298853.png)
![N-(3-bromophenyl)-2-(2-{[5-({(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}methyl)-2-furyl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B298856.png)
![2-{2-[(5-{[(4-chlorobenzyl)(phenylsulfonyl)amino]methyl}-2-furyl)methylene]hydrazino}-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B298857.png)
![2-[2-(2-cyclohexylidenehydrazinyl)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B298859.png)
![2-[2,6-dichloro-4-[(Z)-[6-ethoxycarbonyl-5-(3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B298861.png)
![(4-{(Z)-[6-(ethoxycarbonyl)-5-(3-ethoxy-4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B298862.png)
![2-[2-ethoxy-4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]acetamide](/img/structure/B298863.png)

![4-{[3-Isobutyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B298869.png)
![(5Z)-2-(3-chloro-2-methylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B298871.png)

